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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

Get Quote

Executive Summary
BMS 195614 (also known as BMS-195614 or BMS 614) is a highly selective, high-affinity

neutral antagonist of the Retinoic Acid Receptor alpha (RAR

).[1][2][3] Unlike pan-RAR antagonists, BMS 195614 allows researchers to isolate the specific
contributions of the

isoform in complex signaling networks governing differentiation, proliferation, and apoptosis.

This guide details the physicochemical properties, mechanistic basis, and validated

experimental protocols for utilizing BMS 195614 in in vitro systems.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1663719#bc-rfq
https://www.benchchem.com/product/b1663719/docs?utm_src=pdf-body#technical-guide-bms-195614-as-a-precision-tool-for-rar-interrogation
https://www.biomol.com/products/chemicals/biochemicals/bms-195614-cay16029-1
https://pubchem.ncbi.nlm.nih.gov/compound/445091
https://www.caymanchem.com/product/16029/bms-195614
https://www.benchchem.com/product/b1663719/docs?utm_src=pdf-body#technical-guide-bms-195614-as-a-precision-tool-for-rar-interrogation
https://www.benchchem.com/product/b1663719/docs?utm_src=pdf-body#technical-guide-bms-195614-as-a-precision-tool-for-rar-interrogation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Note on Application: While BMS 195614 exhibits potent bioactivity in vitro (

nM), it possesses poor oral bioavailability and rapid metabolic clearance in rodent

models. Therefore, it is primarily recommended as a chemical probe for cell culture

or direct-injection studies rather than systemic in vivo pharmacology.

Part 1: Molecular Profile & Mechanism of Action
Chemical Identity[4]

IUPAC Name: 4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]-

benzoic acid[1]

CAS Number: 182135-66-6[1][4]

Molecular Formula:

[1][2][4]

Molecular Weight: 448.5 g/mol [1]

Solubility: Soluble in DMSO (up to ~30 mg/mL); practically insoluble in water.

Mechanistic Specificity
BMS 195614 functions as a neutral antagonist.[1][2][3] This distinction is vital for experimental

design:

Inverse Agonists stabilize the receptor-corepressor complex (NCoR/SMRT), actively

silencing basal transcription.

Neutral Antagonists (like BMS 195614) bind the ligand-binding domain (LBD) and sterically

prevent the conformational shift (Helix 12 closure) required for coactivator recruitment, but

they do not significantly stabilize the corepressor complex.
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Key Binding Metrics:

Parameter Value Significance

| RAR

Affinity (

) | 2.5 nM | High potency; allows use at low nanomolar concentrations to minimize off-target
effects. | | Selectivity | >100-fold vs RAR

/

| Enables precise dissection of RAR

vs. RAR

/

signaling. | | Corepressor Interaction | Moderate SMRT decrease; No NCoR effect | Acts purely
by blocking agonist-induced activation rather than active repression. |

Signaling Pathway Visualization
The following diagram illustrates how BMS 195614 interrupts the canonical Retinoic Acid

signaling cascade.
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Figure 1: Mechanism of Action. BMS 195614 competes with ATRA for the Ligand Binding

Domain (LBD), preventing Helix 12 closure and subsequent co-activator recruitment.

Part 2: Validated Experimental Protocol
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This protocol is designed for blocking ATRA-induced differentiation in neuroblastoma cells (e.g.,

SH-SY5Y) or stem cells, a common application for verifying RAR

dependency.

Reagent Preparation
Stock Solution (10 mM): Dissolve 4.48 mg of BMS 195614 in 1 mL of sterile, anhydrous

DMSO. Vortex until completely clear.

Storage: Aliquot into light-protected (amber) tubes. Store at -20°C. Stable for 6 months.

Avoid repeated freeze-thaw cycles.

Working Solution: Dilute stock 1:1000 in culture media to create a 10

M intermediate, then dilute further to final concentration (typically 100 nM – 1

M).

Experimental Workflow: Differentiation Blockade
Objective: Determine if a phenotypic change (e.g., neurite outgrowth) induced by Retinoic Acid

is mediated specifically by RAR

.

Step-by-Step Procedure:

Cell Seeding:

Seed cells at appropriate density (e.g.,

cells/cm²) in maintenance media.

Allow attachment for 24 hours.

Pre-Treatment (Critical Step):

Replace media with fresh media containing BMS 195614 (100 nM - 1
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M).

Incubate for 1-2 hoursprior to agonist addition.

Rationale: This allows the antagonist to saturate the RAR

ligand-binding pockets before the high-affinity agonist (ATRA) is introduced.

Co-Treatment:

Add All-trans Retinoic Acid (ATRA) (typically 1

M) directly to the media containing BMS 195614.

Control Groups:

Vehicle (DMSO < 0.1%)

ATRA only (Positive Control)

BMS 195614 only (Negative Control to check for intrinsic toxicity/activity)

Incubation:

Incubate for the required differentiation period (e.g., 3–5 days).

Note: If incubation exceeds 48 hours, replenish media with fresh antagonist and agonist to

account for potential degradation (though BMS 195614 is relatively stable in culture).

Readout:

Morphological: Measure neurite length using imaging software (e.g., ImageJ).

Molecular: qPCR for RAR

(a direct RAR target gene) or differentiation markers (e.g., MAP2, Tubulin

-III).

Experimental Logic Diagram
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Figure 2: Temporal workflow for antagonist competition assays. Pre-treatment is essential for

effective blockade.

Part 3: Data Interpretation & Troubleshooting
Expected Results

Condition
Expected
Phenotype (e.g.,
Neurite Outgrowth)

RAR

mRNA Expression
Interpretation

Vehicle Low / Basal Low Baseline.

ATRA (1

M)
High (Differentiation) High (Induction)

System is responsive

to RA.

BMS 195614 Only Low / Basal Low

Compound is a

neutral antagonist (no

inverse agonism).

ATRA + BMS 195614 Inhibited (Low) Inhibited (Low)
Effect is RAR

-dependent.[5]

Troubleshooting Guide
Issue: Incomplete Blockade.

Cause: ATRA concentration is too high relative to BMS 195614.

Solution: Perform a Schild plot analysis. Increase BMS 195614 to 10x the concentration of

ATRA (e.g., 10

M BMS vs 1
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M ATRA), provided cytotoxicity is not observed.

Issue: Toxicity in "BMS Only" group.

Cause: Off-target effects or solvent toxicity.

Solution: Ensure final DMSO concentration is < 0.1%. Verify cell viability using an MTT or

LDH assay.

Issue: Unexpected Agonism.

Cause: Some retinoid antagonists can display partial agonism in specific cell types with

high coactivator abundance.

Solution: Always run a "BMS Only" control. If partial agonism is observed, consider using

an inverse agonist (e.g., BMS 493) for comparison, though specificity may vary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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